molecular formula C10H12N6O4 B14636321 1'-Thymin-1-yl-3'-O-acetyl-4'(R)-C-tetrazolo-2'-deoxy-beta-D-erythrofuranose CAS No. 52995-50-3

1'-Thymin-1-yl-3'-O-acetyl-4'(R)-C-tetrazolo-2'-deoxy-beta-D-erythrofuranose

Cat. No.: B14636321
CAS No.: 52995-50-3
M. Wt: 280.24 g/mol
InChI Key: SSKGQWRBRROYBA-FSDSQADBSA-N
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Description

“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” typically involves multiple steps, including the protection of functional groups, formation of the tetrazole ring, and coupling of the thymine base with the sugar moiety. Common reagents used in these reactions include acetic anhydride, tetrazole, and various protecting groups like silyl ethers.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer treatment.

    Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.

    Cytarabine: A nucleoside analog used in chemotherapy.

Uniqueness

“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is unique due to its specific structure, which includes a tetrazole ring and an acetyl group. These features may confer unique properties, such as increased stability or altered biological activity, compared to other nucleoside analogs.

Properties

CAS No.

52995-50-3

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

1-[(2R,4R,5S)-4-hydroxy-5-(2H-tetrazol-5-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N6O4/c1-4-3-16(10(19)11-9(4)18)6-2-5(17)7(20-6)8-12-14-15-13-8/h3,5-7,17H,2H2,1H3,(H,11,18,19)(H,12,13,14,15)/t5-,6-,7-/m1/s1

InChI Key

SSKGQWRBRROYBA-FSDSQADBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)C3=NNN=N3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3=NNN=N3)O

Origin of Product

United States

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